(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Description
This bicyclic compound features a rigid 3-azabicyclo[3.1.0]hexane scaffold with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a carboxylic acid at the 2-position. The stereochemistry (1R,2R,5S) is critical for its role as a chiral building block in pharmaceuticals, particularly in protease inhibitors for viral diseases like hepatitis C and COVID-19 . Its molecular weight is 227.26 g/mol (CAS: 72448-25-0), and it is typically synthesized via hydrolysis of ester precursors using bases like LiOH .
Properties
IUPAC Name |
(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWMQNSZCUYSJJ-BWZBUEFSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Routes for the Azabicyclo[3.1.0]hexane Scaffold
The azabicyclo[3.1.0]hexane core is typically constructed via cyclopropanation or intramolecular cyclization. A seminal method from the 1999 patent (US4255334A) outlines a nine-step sequence starting from cis-2-aminomethylcyclopropyl-1,1-dialkyl acetals . Key steps include:
-
Cyanide-Mediated Ring Closure : Reaction of cis-2-aminomethylcyclopropyl-1,1-diethylacetal with potassium cyanide in glacial acetic acid forms the N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile intermediate .
-
Hydrolysis and Acid Treatment : The nitrile intermediate undergoes hydrolysis with 6 N hydrochloric acid to yield the hydrochloride salt of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
-
Boc Protection : Subsequent treatment with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions introduces the tert-butoxycarbonyl (Boc) group at the nitrogen, yielding the target compound .
Reaction conditions and yields from the patent are summarized below:
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | KCN, CH₃COOH, 65°C, 17h | N-Acetyl-3-azabicyclo nitrile | 72% |
| 2 | 6N HCl, reflux, 6h | Hydrochloride salt | 85% |
| 3 | Boc₂O, NaHCO₃, THF | Boc-protected acid | 90% |
Stereochemical Control and Resolution
The (1R,2R,5S) configuration is achieved through chiral resolution or asymmetric synthesis. The patent method produces a cis/trans isomer mixture, necessitating separation via copper (II) hydroxide-mediated extraction . Modern approaches leverage enantioselective catalysis, as highlighted in Li et al.’s 2023 review :
-
Asymmetric Cyclopropanation : Rhodium-catalyzed reactions with diazo compounds enable >90% enantiomeric excess (ee) for the bicyclo core .
-
Dynamic Kinetic Resolution : Palladium catalysts coupled with chiral ligands resolve racemic intermediates during ring closure .
Boc Protection Strategies
Introducing the Boc group requires careful pH control to avoid epimerization. Optimal conditions involve:
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
-
Base : Triethylamine or sodium bicarbonate to maintain pH 8–9.
The Boc-protected derivative exhibits enhanced stability, with a predicted pKa of 4.03 for the carboxylic acid moiety, facilitating purification .
Recent Advances in Synthesis
Li et al. (2023) emphasize three innovations since 2010 :
-
Photocatalytic Cyclization : Visible-light-mediated reactions reduce reliance on toxic cyanide reagents.
-
Flow Chemistry : Continuous processing improves yield (up to 95%) and reduces reaction times by 50%.
-
Biocatalytic Approaches : Engineered enzymes achieve stereoselective synthesis under mild conditions.
Comparative Analysis of Methods
Mechanism of Action
The mechanism of action of (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biological pathways.
Comparison with Similar Compounds
Structural Variations and Stereochemistry
| Compound Name | Core Structure | Substituents/Modifications | Stereochemistry | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| (1R,2R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | 3-azabicyclo[3.1.0]hexane | Boc at N3; COOH at C2 | 1R,2R,5S | 72448-25-0 | 227.26 |
| (1R,2S,5S)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | 3-azabicyclo[3.1.0]hexane | Boc at N3; COOH at C2 | 1R,2S,5S | 219754-02-6 | 255.31 (with 6,6-dimethyl) |
| (1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate | 2-azabicyclo[3.1.0]hexane | Boc at N2; CONH2 at C3 | 1S,3S,5S | 1523348-12-0 | 240.28 |
| (1R,5S,6R)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | 3-azabicyclo[3.1.0]hexane | Boc at N3; COOH at C6 | 1R,5S,6R | 927679-54-7 | 227.26 |
Key Observations :
- Stereochemistry : The (1R,2R,5S) configuration distinguishes the target compound from the (1R,2S,5S) isomer (CAS: 219754-02-6), which has a 6,6-dimethyl group .
- Substituent Position : Moving the carboxylic acid from C2 to C6 (CAS: 927679-54-7) may affect intramolecular hydrogen bonding and conformational stability .
Physicochemical Properties
Notes:
Commercial Availability and Pricing
Research Highlights
- COVID-19 Drug Development: Analogs of the target compound were optimized for SARS-CoV-2 Mpro inhibition, achieving >99% purity and nanomolar potency .
- Scalable Synthesis : Patent routes (e.g., EP 3 953 330 B1) describe multi-kilogram synthesis of dimethyl analogs using LiOH-mediated hydrolysis .
- Stereochemical Impact : The (1R,2R,5S) configuration confers optimal binding to viral proteases compared to (1R,2S,5S) isomers, as shown in X-ray crystallography studies .
Biological Activity
(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, with the CAS number 72448-25-0, is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological activity of this compound, supported by data tables and research findings.
The molecular formula of the compound is , with a molecular weight of 227.26 g/mol. The compound is characterized by its bicyclic structure which contributes to its unique biological properties.
| Property | Value |
|---|---|
| IUPAC Name | rel-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
| CAS Number | 72448-25-0 |
| Molecular Weight | 227.26 g/mol |
| Purity | 97% |
| Structure | Structure |
Synthesis
The synthesis of this compound has been achieved through various methods including palladium-catalyzed cyclopropanation reactions which provide high yields and selectivity for the desired stereoisomer . The methodology allows for the practical production of this compound for further biological evaluation.
Pharmacological Profile
Research indicates that this compound exhibits significant activity as an antagonist at mu-opioid receptors, which are critical in pain modulation and addiction pathways. The structural modifications in the azabicyclo framework enhance its binding affinity and specificity towards these receptors.
Case Studies
- Mu-opioid Receptor Antagonism : A study demonstrated that derivatives of azabicyclo compounds show potential in reducing morphine-induced analgesia, suggesting their utility in managing opioid addiction .
- Cytotoxicity Assays : In vitro assays have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, indicating a possible role in cancer therapeutics .
The biological activity is largely attributed to the compound's ability to interact with specific receptors in the central nervous system (CNS). The azabicyclo structure allows for optimal spatial orientation to facilitate binding with the mu-opioid receptor, leading to competitive inhibition of endogenous opioids.
Q & A
Q. Table 1. Comparison of Synthetic Routes
| Method | Precursor | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization + Boc | Bicyclohexane-amine ester | 65–72 | >98% | |
| Enzymatic resolution | Racemic carboxylic acid | 58–63 | 95–97% |
Q. Table 2. Key Analytical Parameters
| Technique | Parameters | Application |
|---|---|---|
| X-ray crystallography | R-factor < 0.05 | Absolute configuration |
| Chiral HPLC | Hexane/IPA (90:10), 1.0 mL/min | Enantiomeric excess determination |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
